MK-6892

Übersicht

Beschreibung

MK-6892 ist ein potenter und selektiver Agonist für den hochaffinen Nikotinsäure-Rezeptor GPR109A. Diese Verbindung wurde ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit dem Lipidstoffwechsel und entzündungshemmenden Wirkungen. This compound hat sich in präklinischen Studien als vielversprechend erwiesen, da es den GPR109A-Rezeptor mit hoher Spezifität und Wirksamkeit aktivieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung von Biaryl-Cyclohexen-CarbonsäureDie Reaktionsbedingungen beinhalten typischerweise die Verwendung starker Säuren und Basen sowie verschiedener organischer Lösungsmittel, um die Reaktionen zu ermöglichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist jedoch für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatzreaktoren und kontinuierlichen Fließsystemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Verunreinigungen zu minimieren und die Reinheit des Endprodukts zu maximieren .

Wissenschaftliche Forschungsanwendungen

MK-6892 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um Rezeptor-Ligand-Interaktionen und die Auswirkungen struktureller Modifikationen auf die Rezeptoraktivität zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation des Lipidstoffwechsels und entzündlicher Reaktionen in verschiedenen Zelltypen.

Medizin: Als potenzielles Therapeutikum für Erkrankungen wie Dyslipidämie, Herz-Kreislauf-Erkrankungen und entzündliche Erkrankungen untersucht.

Industrie: Verwendet bei der Entwicklung neuer Medikamente und als Referenzverbindung in pharmakologischen Studien .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an den GPR109A-Rezeptor bindet, einen G-Protein-gekoppelten Rezeptor, der am Lipidstoffwechsel und an entzündlichen Reaktionen beteiligt ist. Nach der Bindung aktiviert this compound den Rezeptor, was zur Hemmung der Adenylatcyclase und einer anschließenden Abnahme des cyclic adenosine monophosphate-Spiegels führt. Dies führt zur Unterdrückung der Freisetzung von freien Fettsäuren aus Adipozyten und einer Reduktion der Produktion von entzündungsfördernden Zytokinen .

Wirkmechanismus

Target of Action

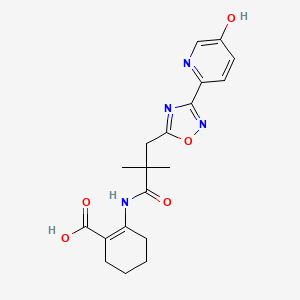

MK-6892, also known as 2-[[3-[3-(5-Hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid, primarily targets the human hydroxycarboxylic acid receptor 2 (HCAR2), a G-protein-coupled receptor (GPCR) . HCAR2 plays a pivotal role in regulating lipolysis and free fatty acid formation in humans .

Mode of Action

This interaction is influenced by aromatic amino acid clusters from receptors ECL1, TM4, and TM5 . The key residues that determine the ligand selectivity between HCAR2 and HCAR3 are also illuminated .

Biochemical Pathways

The activation of HCAR2 by this compound leads to the regulation of various biochemical pathways. These pathways are primarily involved in lipid metabolism, including the reduction of plasma-free fatty acids . This subsequently slows down the synthesis of total cholesterol, triglycerides, and low-density lipoprotein cholesterol, while simultaneously increasing the high-density lipoprotein cholesterol levels in the liver .

Pharmacokinetics

this compound has shown excellent pharmacokinetic properties across species . It has a remarkably clean off-target profile and good ancillary pharmacology . .

Result of Action

The activation of HCAR2 by this compound results in beneficial anti-inflammatory effects in a range of diseases . In LPS-induced monocytes or macrophages, the activation of HCAR2 suppresses the expression levels of several pro-inflammatory cytokines .

Action Environment

The action of this compound is influenced by the cellular environment where HCAR2 is expressed. HCAR2 is highly expressed in multiple cell types, including adipocytes, vascular endothelium, immune cells, retinal pigmented cells, and colonic epithelial cells

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MK-6892 involves multiple steps, starting with the preparation of biaryl cyclohexene carboxylic acidThe reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-6892 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten gängigen Reagenzien umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid

Substitutionsreagenzien: Halogene, Alkylierungsmittel

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen Carbonsäuren erzeugen, während Reduktionsreaktionen Alkohole ergeben können. Substitutionsreaktionen können je nach Art des Substituenten zu einer Vielzahl von Produkten führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Niacin: Ein weiterer Agonist für den GPR109A-Rezeptor, bekannt für seine lipidsenkende Wirkung, aber mit Flush-Nebenwirkungen verbunden.

MK-1903: Eine ähnliche Verbindung mit reduzierten Flush-Effekten im Vergleich zu Niacin.

Einzigartigkeit von MK-6892

This compound ist einzigartig in seiner hohen Spezifität und Potenz für den GPR109A-Rezeptor sowie in seinem günstigen pharmakokinetischen Profil. Im Gegensatz zu Niacin hat this compound nachweislich reduzierte Flush-Effekte, was es zu einem attraktiveren Kandidaten für die therapeutische Anwendung macht .

Eigenschaften

IUPAC Name |

2-[[3-[3-(5-hydroxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]-2,2-dimethylpropanoyl]amino]cyclohexene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5/c1-19(2,18(27)21-13-6-4-3-5-12(13)17(25)26)9-15-22-16(23-28-15)14-8-7-11(24)10-20-14/h7-8,10,24H,3-6,9H2,1-2H3,(H,21,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHXBFSJXDUJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=NC(=NO1)C2=NC=C(C=C2)O)C(=O)NC3=C(CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917910-45-3 | |

| Record name | MK-6892 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917910453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-6892 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH9ZB6IRW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does MK-6892 interact with its target and what are the downstream effects?

A1: this compound acts as a full agonist of the niacin receptor, also known as GPR109A or hydroxycarboxylic acid receptor 2 (HCAR2). [] This receptor is primarily expressed on adipocytes and immune cells. Upon activation by this compound, GPR109A initiates a signaling cascade that leads to a reduction in free fatty acid (FFA) release from adipose tissue. [] This reduction in circulating FFAs subsequently contributes to a decrease in triglyceride synthesis in the liver, ultimately improving lipid profiles.

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A2: While specific details on the SAR of this compound are limited in the provided abstracts, research suggests that the biaryl cyclohexene carboxylic acid scaffold is essential for its potent agonistic activity at GPR109A. [] Further studies focusing on modifications to this core structure could provide valuable insights into the key pharmacophoric elements responsible for its binding affinity, selectivity, and potential for further optimization.

Q3: What preclinical data supports the potential therapeutic benefits of this compound in treating dyslipidemia?

A3: Preclinical studies in rats and dogs demonstrate that this compound effectively reduces FFA levels with a superior therapeutic window compared to niacin. [] This suggests that this compound may achieve therapeutic efficacy while minimizing the undesirable side effect of flushing associated with niacin.

Q4: Are there any known structural insights into the interaction between this compound and the niacin receptor?

A4: While the provided abstracts don't offer specific details on this compound binding, other research highlights the importance of understanding ligand recognition and selectivity of the human HCAR2. [] Further investigation into the structural basis of this compound interaction with HCAR2 could provide valuable information for designing novel therapeutics with improved pharmacological profiles.

Q5: What are the potential advantages of this compound over niacin as a treatment for dyslipidemia?

A5: this compound exhibits a superior therapeutic window over niacin, achieving significant FFA reduction at doses that do not cause significant vasodilation in animal models. [] This suggests that this compound might offer a more tolerable treatment option for dyslipidemia with potentially reduced flushing side effects compared to niacin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

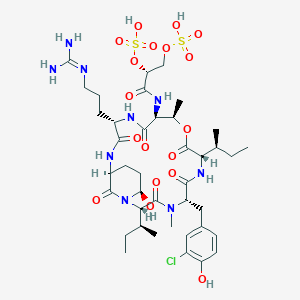

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)

![6-hydroxy-1-(1H-pyrazol-4-ylmethyl)-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indole-2-carbonitrile](/img/structure/B609027.png)

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)